2-Hydrazinopyridine

概要

説明

2-Hydrazinopyridine (2HP) is a compound that has been studied for its role as an irreversible inhibitor of copper amine oxidases (CAOs). It is known to react with the cofactor TPQ within these enzymes, forming a chromophore that absorbs light at a specific wavelength, indicating the formation of a stable adduct .

Synthesis Analysis

The synthesis of 2-hydrazinopyridine derivatives has been explored in various studies. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate, which is notable for its functional group tolerance and efficiency . Another method describes the synthesis of 2,6-bis-hydrazinopyridine, which serves as a precursor for a variety of 2,6-bis-pyrazolylpyridines . Additionally, a novel synthesis of 2-alkyl- and 2-phenyl-5-hydrazinopyridine from pyridine has been developed using nucleophilic addition followed by mild air oxidation .

Molecular Structure Analysis

The molecular structure of 2HP and its derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a model compound for the 2HP adduct was determined using NMR spectroscopy and X-ray crystallography, revealing that it exists predominantly as the azo form . The crystal and molecular structures of other derivatives, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been determined, showing that the molecule consists of two nearly planar pyridine subunits with a bent hydrazo-bridge .

Chemical Reactions Analysis

2HP is involved in various chemical reactions, particularly as an inhibitor in enzyme catalysis. It reacts with the TPQ cofactor in CAOs, leading to the formation of a hydrazone adduct that is stabilized by hydrogen-bonding interactions within the active site . Other chemical reactions include the catalytic N-arylation of azo-function, which leads to the isolation of fluorescent 2-pyridyl-substituted hydrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2HP and its derivatives have been studied through spectroscopic methods and quantum chemical calculations. The vibrational characteristics of the hydrazo-bond have been reported, with a focus on the inter- and intra-molecular hydrogen bonds formed in the studied systems . Additionally, the absorption and fluorescence spectroscopic properties of these compounds have been investigated, revealing solvent effects and the influence of temperature and pH on the absorption spectra .

科学的研究の応用

Inhibition in Copper Amine Oxidases

2-Hydrazinopyridine (2HP) acts as an irreversible inhibitor of copper amine oxidases (CAOs), which are enzymes crucial in the oxidative deamination of amines. Mure et al. (2005) studied the interaction between 2HP and Escherichia coli amine oxidase (ECAO), revealing that 2HP forms a hydrazone adduct with the TPQ cofactor in ECAO, affecting the enzyme's activity (Mure et al., 2005).

Synthesis of Triazolopyridines

Schmidt and Qian (2013) explored the reaction between 2-hydrazinopyridines and ethyl imidates to synthesize [1,2,4]triazolo[4,3-a]pyridines, which are compounds with potential pharmaceutical applications. This synthesis was achieved under mild conditions and demonstrated the versatility of 2-hydrazinopyridine in forming diverse triazolopyridines (Schmidt & Qian, 2013).

Preparation of Bis-pyrazolylpyridines

Brien, Garner, and Pinney (2006) reported on the synthesis and characterization of 2,6-bis-hydrazinopyridine, which is used to prepare a variety of 2,6-bis-pyrazolylpyridines. These compounds have applications in the development of new materials and pharmaceuticals (Brien et al., 2006).

Fluorescent Chemosensor for Zn(II)

Li, Li, and He (2016) developed a fluorescent chemosensor using pyridoxal-2-hydrazinopyridine Schiff-base for detecting Zn(II) ions in aqueous solutions. This application is particularly relevant in bioimaging and environmental monitoring (Li, Li, & He, 2016).

Interaction with Sugars

El Ashry and Abdul-Ghani (2004) examined the reaction of 2-hydrazinopyridine with various sugars to create hydrazones. These compounds are precursors for seco C-nucleosides of 1,2,4-triazolo[4,3-a]pyridine, which are important in nucleic acid chemistry (El Ashry & Abdul-Ghani, 2004).

Synthesis of Pyridines

Zhang and Tan (2000) developed a method for synthesizing 2-alkyl- and 2-phenyl-5-hydrazinopyridine, demonstrating its potential in various synthetic pathways for pyridine derivatives (Zhang & Tan, 2000).

Metal Complexes with Biological Activity

El-Sherif et al. (2018) synthesized novel hydrazone compounds from 2-hydrazinopyridine and investigated their nickel(II) and copper(II) complexes, revealing significant antibacterial and antitumor activities (El-Sherif et al., 2018).

Safety and Hazards

2-Hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers

A paper titled “Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS” discusses the use of 2-Hydrazinopyridine to derivatize and quantify physiologically relevant steroid hormones . Another paper titled “Methods for the Synthesis of Hydrazinopyridines and Some of Their …” reviews the synthesis of hydrazinopyridines, their properties, and their application in various fields over the last 30 years .

作用機序

Target of Action

2-Hydrazinopyridine, also known as 2-hydrazinylpyridine, primarily targets copper amine oxidases (CAOs) . These enzymes play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines . Another significant target is the organic co-factor 2,4,5-trihydroxyphenylalanine quinone .

Mode of Action

2-Hydrazinopyridine acts as an irreversible inhibitor of copper amine oxidases . It reacts directly at the C5 position of the TPQ cofactor, yielding an intense chromophore . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of biogenic amines .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydrazinopyridine is the metabolism of biogenic amines . By inhibiting copper amine oxidases, it disrupts the normal metabolic processes of these amines, which can have downstream effects on various physiological functions, including neurotransmission .

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body

Result of Action

The inhibition of copper amine oxidases by 2-Hydrazinopyridine can lead to changes in the levels of biogenic amines in the body . This can potentially affect various physiological processes, including neurotransmission . Additionally, 2-Hydrazinopyridine has been used in the development of probes for the dual sensing of Zn(2+) and Cd(2+) via near-infrared fluorescence .

Action Environment

The action of 2-Hydrazinopyridine can be influenced by environmental factors. For instance, the formation of a band at 435 nm when 2-Hydrazinopyridine reacts with the organic co-factor 2,4,5-trihydroxyphenylalanine quinone shifts to 526 nm around 60 degrees Celsius This suggests that temperature can affect the compound’s action

特性

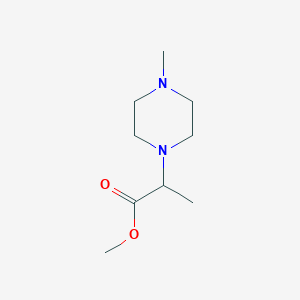

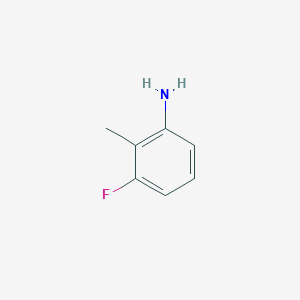

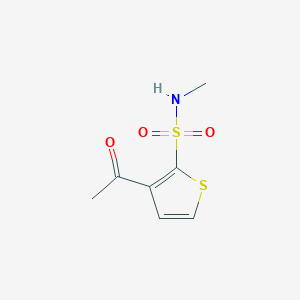

IUPAC Name |

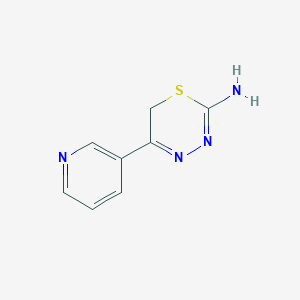

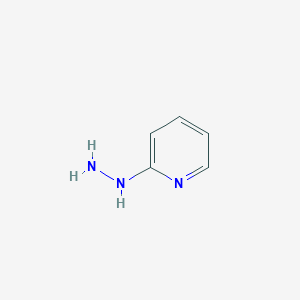

pyridin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWELCUKYUCBVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063651 | |

| Record name | 2-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinopyridine | |

CAS RN |

4930-98-7 | |

| Record name | 2-Hydrazinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4930-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDRAZINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-hydrazinopyridine?

A1: 2-Hydrazinopyridine has a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for 2-Hydrazinopyridine?

A2: Yes, researchers frequently utilize techniques like UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to characterize 2-Hydrazinopyridine and its derivatives. [, , , , ]

Q3: How does 2-hydrazinopyridine interact with copper amine oxidases (CAOs)?

A3: 2-Hydrazinopyridine acts as an irreversible inhibitor of CAOs. It binds covalently to the C5 position of the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor, forming a stable adduct. This interaction mimics the substrate Schiff base intermediate formed during the enzyme's catalytic cycle. [, , ]

Q4: What is the significance of Asp383 in the interaction between 2-hydrazinopyridine and Escherichia coli amine oxidase (ECAO)?

A4: Asp383 is crucial for 2-hydrazinopyridine binding and ECAO activity. It acts as the catalytic base, abstracting a proton during the reaction with substrates. 2-Hydrazinopyridine's nitrogen atom at this position prevents proton abstraction, leading to irreversible inhibition. [, ]

Q5: How does the Y369F mutation in ECAO affect its interaction with 2-hydrazinopyridine?

A5: The Y369F mutation in ECAO, replacing tyrosine with phenylalanine, alters the enzyme's reactivity with 2-hydrazinopyridine. It leads to more efficient formation of a specific adduct (λmax = 525 nm), potentially due to increased TPQ adduct mobility within the active site. []

Q6: Can 2-hydrazinopyridine be used in the synthesis of other compounds?

A6: Yes, 2-hydrazinopyridine is a valuable reagent in synthesizing various heterocyclic compounds. It reacts with allenic and acetylenic nitriles to produce 5-amino-3-alkyl-1-(2-pyridyl)pyrazoles. [] It can also react with α-keto acids in a potassium iodide-catalyzed oxidative cyclization to produce 1,2,4-triazolo[4,3-a]pyridines. []

Q7: Can you provide an example of a one-pot synthesis using 2-hydrazinopyridine?

A7: One example is the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines to efficiently synthesize substituted 1,2,4-triazolo[4,3-a]pyridines. [] Another example is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to yield a variety of 3-amino-[1,2,4]-triazolopyridines and related heterocycles. []

Q8: Have computational methods been applied to study 2-hydrazinopyridine and its derivatives?

A8: Yes, computational tools like DFT calculations are used to study the electronic structure, geometry, and properties of 2-hydrazinopyridine complexes. These methods assist in understanding spectroscopic data and predicting reactivity. [, , ]

Q9: How do structural modifications of 2-hydrazinopyridine affect its biological activity?

A9: Modifications to the pyridine ring or the hydrazine moiety can significantly impact 2-hydrazinopyridine's biological activity. For example, substituting the hydrazine nitrogen with alkyl or aryl groups can influence its binding affinity towards enzymes like CAOs. [, ]

Q10: Are there any studies on formulating 2-hydrazinopyridine derivatives for improved stability or delivery?

A10: Research has explored conjugating 2-hydrazinopyridine derivatives to drug delivery systems like nanoparticles or incorporating them into biocompatible polymers to enhance their stability and delivery to specific targets. []

A10: Information about SHE regulations, toxicology, and safety is not explicitly discussed in the provided research excerpts.

Q11: Have any in vivo studies been conducted using 2-hydrazinopyridine or its derivatives?

A11: Yes, researchers have investigated the biological activity of 2-hydrazinopyridine derivatives in animal models. For instance, a cobalt(II) diacetyl monoxime-2-hydrazinopyridine complex demonstrated promising antitumor activity against murine Ehrlich ascites carcinoma in vivo. []

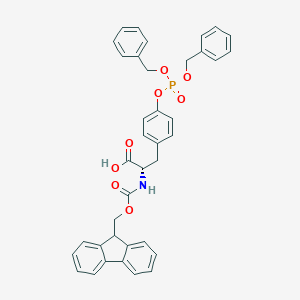

Q12: What about the in vivo efficacy of estradiol conjugated with a 2-hydrazinopyridine derivative?

A12: Studies have shown that a 17α-estradiol derivative conjugated with a 2-hydrazinopyridine derivative exhibited high binding affinity for the estrogen receptor when complexed with rhenium. This finding suggests its potential as a model for developing diagnostic imaging agents for breast tumors. []

Q13: Has 2-hydrazinopyridine been investigated for antimicrobial applications?

A13: Yes, researchers have synthesized and evaluated novel benzimidazole, benzoxazole, and benzothiazole derivatives containing a 2-hydrazinopyridine-derived pyrazole moiety for antimicrobial activity. []

A13: Information on PK/PD, in vitro efficacy beyond antimicrobial studies, and resistance mechanisms is not explicitly discussed in the provided research excerpts.

Q14: Are there any specific drug delivery strategies being explored for 2-hydrazinopyridine-based compounds?

A14: While not extensively discussed in the provided abstracts, one study highlights the potential use of cellulose nanocrystals functionalized with 2-hydrazinopyridine-containing polymers for targeted radiotherapeutic applications in cancer treatment. []

A14: Information on other drug delivery approaches and biomarkers associated with 2-hydrazinopyridine is not explicitly discussed in the provided research excerpts.

Q15: What analytical techniques are commonly used to characterize and quantify 2-hydrazinopyridine and its derivatives?

A15: Various techniques, including HPLC, IR spectroscopy, NMR spectroscopy, FAB mass spectrometry, and elemental analysis, are frequently employed to characterize and quantify 2-hydrazinopyridine and its derivatives. [, , ]

A15: Specific details about analytical method validation, quality control, and assurance for 2-hydrazinopyridine are not explicitly provided in the research excerpts.

A15: The provided research excerpts do not contain specific information regarding the environmental impact, dissolution, or solubility of 2-hydrazinopyridine.

A15: Information regarding immunogenicity, drug-transporter and drug-metabolizing enzyme interactions, and biocompatibility of 2-hydrazinopyridine is not available in the provided research excerpts.

A15: The provided research excerpts do not offer insights into alternatives, recycling, waste management practices, or research infrastructure related to 2-hydrazinopyridine.

Q16: What is the historical context of 2-hydrazinopyridine in analytical chemistry?

A16: 2-hydrazinopyridine and its sulfonated derivatives have a history of use as colorimetric reagents in analytical chemistry, particularly for the complexometric titration of copper. []

Q17: Are there any notable examples of cross-disciplinary applications involving 2-hydrazinopyridine?

A17: Research utilizing 2-hydrazinopyridine spans multiple disciplines. For instance, in material science, it has been employed in developing fluorescent probes for detecting cadmium ions. [] In medicinal chemistry, 2-hydrazinopyridine derivatives have been explored for their antitumor and antimicrobial properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。